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Introduction

The study of the thermodynamic properties of liquid aluminum-copper (Al-Cu) alloys is crucial

for optimizing casting and solidification processes, developing novel materials, and advancing

our fundamental understanding of metallic solutions. The Al-Cu system is a foundational binary

alloy for numerous commercial aluminum alloys, and as such, a detailed comprehension of its

liquid state behavior is of significant industrial and scientific importance. This technical guide

provides an in-depth overview of the thermodynamic characteristics of liquid Al-Cu alloys,

including key experimental data, detailed measurement protocols, and an introduction to

thermodynamic modeling approaches.

Thermodynamic Data of Liquid Al-Cu Alloys
The thermodynamic behavior of liquid Al-Cu alloys deviates significantly from ideal solutions,

exhibiting exothermic mixing characteristics. This is reflected in the negative values for the

enthalpy and Gibbs free energy of mixing.

Table 1: Integral Molar Enthalpy of Mixing of Liquid Al-
Cu Alloys at 1373 K (1100 °C)
The integral molar enthalpy of mixing (ΔHmix) represents the heat absorbed or released upon

the formation of one mole of the liquid solution from its pure liquid components at constant

temperature and pressure. For the Al-Cu system, the process is exothermic, indicating a

tendency towards ordering and compound formation in the liquid state.
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Mole Fraction of Copper (XCu)
Integral Molar Enthalpy of Mixing (ΔHmix)
in kJ/mol

0.1 -4.5

0.2 -8.0

0.3 -11.0

0.4 -13.0

0.5 -14.0

0.6 -13.5

0.7 -12.0

0.8 -9.0

0.9 -5.0

Note: Data is compiled and interpolated from various sources. The exact values can vary

slightly between different experimental studies.

Table 2: Activity of Aluminum and Copper in Liquid Al-
Cu Alloys at 1373 K (1100 °C)
The activity of a component in a solution is a measure of its "effective" concentration, which

accounts for non-ideal behavior. In liquid Al-Cu alloys, the activities of both components show

strong negative deviations from Raoult's law, consistent with the exothermic nature of the alloy.
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Mole Fraction of Copper
(XCu)

Activity of Aluminum (aAl) Activity of Copper (aCu)

0.1 0.85 0.01

0.2 0.68 0.03

0.3 0.50 0.07

0.4 0.35 0.15

0.5 0.22 0.28

0.6 0.12 0.45

0.7 0.06 0.62

0.8 0.02 0.78

0.9 0.005 0.90

Note: Activities are calculated based on thermodynamic assessments and experimental data.

[1]

Table 3: Integral Molar Gibbs Free Energy of Mixing of
Liquid Al-Cu Alloys at 1373 K (1100 °C)
The integral molar Gibbs free energy of mixing (ΔGmix) is the definitive measure of the

thermodynamic stability of the liquid solution compared to its pure components. It is calculated

from the enthalpy and entropy of mixing (ΔGmix = ΔHmix - TΔSmix).
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Mole Fraction of Copper (XCu)
Integral Molar Gibbs Free Energy of
Mixing (ΔGmix) in kJ/mol

0.1 -8.0

0.2 -13.5

0.3 -17.5

0.4 -20.0

0.5 -21.0

0.6 -20.5

0.7 -18.5

0.8 -15.0

0.9 -9.5

Note: Values are derived from CALPHAD assessments which are fitted to experimental data.[2]

Table 4: Redlich-Kister Parameters for the Excess Gibbs
Free Energy of Liquid Al-Cu Alloys
The excess Gibbs free energy (GE) of a solution quantifies its deviation from ideal behavior.

The Redlich-Kister polynomial is a common model used to describe the composition

dependence of the excess Gibbs free energy.[3] The general form of the equation is:

GE = XAl * XCu * Σ Li * (XAl - XCu)i

where Li are the Redlich-Kister parameters.

Parameter Value (J/mol)

L0 -55000 + 2.5 * T

L1 -15000 + 1.0 * T

L2 -5000
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Note: T is the temperature in Kelvin. These parameters are from a specific thermodynamic

assessment and may differ in other assessments.[3]

Experimental Protocols
The accurate determination of the thermodynamic properties of liquid Al-Cu alloys at high

temperatures requires specialized experimental techniques. The two primary methods

employed are high-temperature reaction calorimetry and electromotive force (EMF)

measurements.

High-Temperature Reaction Calorimetry
This method is used to directly measure the enthalpy of mixing of liquid alloys.

Principle: A known amount of one component (e.g., solid copper) at a known temperature is

dropped into a liquid bath of the other component (e.g., liquid aluminum) held at a constant

high temperature within a calorimeter. The resulting heat effect (temperature change) of the

dissolution and mixing process is measured. By performing a series of additions, the partial and

integral enthalpies of mixing across a range of compositions can be determined.

Detailed Methodology:

Calorimeter Setup: A high-temperature calorimeter, such as a Setaram MHTC 96, is used.

The core of the apparatus is a reaction crucible (typically made of alumina or graphite)

situated within a sensitive heat-flux detector. The entire assembly is housed in a furnace

capable of maintaining a stable temperature (e.g., 1373 K).

Sample Preparation: High-purity aluminum (99.99%) is placed in the crucible. High-purity

copper (99.99%) is prepared as small, accurately weighed pieces.

Inert Atmosphere: The calorimeter chamber is evacuated and then filled with a high-purity

inert gas (e.g., Argon) to prevent oxidation of the liquid metal.

Thermal Equilibration: The furnace is heated to the desired experimental temperature, and

the liquid aluminum bath is allowed to thermally equilibrate.
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Calibration: The calorimeter is calibrated by dropping pieces of a substance with a known

heat capacity, such as high-purity alumina, from room temperature into the calorimeter at the

experimental temperature. This allows for the determination of the calorimeter's sensitivity.

Measurement:

A pre-weighed piece of solid copper at a known initial temperature (typically room

temperature) is dropped into the liquid aluminum bath.

The heat generated by the dissolution and mixing of the copper into the aluminum is

detected by the heat-flux sensors, producing a signal that is integrated over time to yield

the total heat effect.

Corrections are applied for the heat required to raise the temperature of the dropped

copper sample to the bath temperature.

Successive additions of copper are made to the same liquid bath to determine the

enthalpy of mixing over a range of compositions.

Data Analysis: The corrected heat effects from each drop are used to calculate the partial

molar enthalpy of mixing of copper for that composition step. The integral molar enthalpy of

mixing is then calculated by summing the contributions from all additions.

Electromotive Force (EMF) Measurements
The EMF method is a precise technique for determining the activity, Gibbs free energy, and

entropy of mixing of alloy components.

Principle: A galvanic cell is constructed where the alloy of interest serves as one electrode and

a pure component of that alloy serves as the reference electrode. The two electrodes are

separated by a molten salt electrolyte that contains ions of the active metal. The measured

potential difference (EMF) between the electrodes is directly related to the activity of the

component in the alloy via the Nernst equation.

Detailed Methodology:
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Electrochemical Cell Assembly: A typical cell for the Al-Cu system can be represented as: Al

(l) | Al3+ in molten salt | Al-Cu (l)

Reference Electrode: Pure liquid aluminum.

Working Electrode: A liquid Al-Cu alloy of a specific, known composition.

Electrolyte: A molten salt mixture that is ionically conductive and chemically stable with the

electrodes. A common choice is a mixture of alkali or alkaline earth chlorides or fluorides

containing a small amount of an aluminum salt (e.g., AlF3 or AlCl3) to provide Al3+ ions for

charge transfer.

Apparatus: The cell is contained within a sealed, temperature-controlled furnace. The

electrodes are held in separate crucibles (e.g., made of alumina or boron nitride) and are

electrically isolated from each other. Tungsten or molybdenum wires are often used as

electrical leads.

Inert Atmosphere: The entire cell is maintained under a high-purity inert gas atmosphere

(e.g., Argon) to prevent oxidation.

Measurement Procedure:

The furnace is heated to the desired measurement temperature, and the cell is allowed to

reach thermal and electrochemical equilibrium.

The open-circuit potential (EMF, E) between the reference and working electrodes is

measured using a high-impedance voltmeter.

The EMF is recorded as a function of temperature over a specific range, with the

temperature being changed in small, controlled steps.

Data Analysis:

The activity of aluminum (aAl) in the alloy is calculated using the Nernst equation: ΔGAl = -

nFE = RT ln(aAl) where:

ΔGAl is the partial molar Gibbs free energy of mixing of aluminum.
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n is the number of electrons transferred (3 for Al3+).

F is the Faraday constant (96485 C/mol).

R is the ideal gas constant (8.314 J/mol·K).

T is the absolute temperature in Kelvin.

The partial molar entropy of mixing of aluminum (ΔSAl) can be determined from the

temperature dependence of the EMF: ΔSAl = nF (dE/dT)

The partial molar enthalpy of mixing of aluminum (ΔHAl) can then be calculated using the

Gibbs-Helmholtz equation: ΔHAl = ΔGAl + TΔSAl = -nFE + nFT(dE/dT)

The corresponding properties for copper can be obtained using the Gibbs-Duhem

integration. The integral thermodynamic properties for the alloy are then calculated from

the partial molar properties of both components.

Mandatory Visualizations
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

prep_samples [label="Prepare High-Purity\nAl and Cu Samples", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; setup_calorimeter [label="Set up High-Temperature\nCalorimeter with

Al", fillcolor="#4285F4", fontcolor="#FFFFFF"]; equilibrate [label="Heat to T and

Equilibrate\nunder Inert Atmosphere", fillcolor="#FBBC05", fontcolor="#202124"]; calibrate

[label="Calibrate with\nStandard Material (e.g., Al2O3)", fillcolor="#FBBC05",

fontcolor="#202124"]; drop_cu [label="Drop Weighed Cu Sample\ninto Liquid Al",

fillcolor="#34A853", fontcolor="#FFFFFF"]; measure_heat [label="Measure Heat Effect (q)",

fillcolor="#34A853", fontcolor="#FFFFFF"]; more_cu [label="More Cu additions?",

shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; calculate_partial [label="Calculate

Partial Molar\nEnthalpy of Mixing", fillcolor="#4285F4", fontcolor="#FFFFFF"];

calculate_integral [label="Calculate Integral Molar\nEnthalpy of Mixing", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4",

fontcolor="#202124"];

// Edges start -> prep_samples; prep_samples -> setup_calorimeter; setup_calorimeter ->

equilibrate; equilibrate -> calibrate; calibrate -> drop_cu; drop_cu -> measure_heat;
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measure_heat -> more_cu; more_cu -> drop_cu [label="Yes"]; more_cu -> calculate_partial

[label="No"]; calculate_partial -> calculate_integral; calculate_integral -> end; } DOT Caption:

Simplified workflow for determining the enthalpy of mixing using drop calorimetry.

// Nodes G [label="Integral Molar Gibbs Free Energy (G^mix)", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; H [label="Integral Molar Enthalpy of Mixing (H^mix)",

fillcolor="#FBBC05", fontcolor="#202124"]; S [label="Integral Molar Entropy of Mixing (S^mix)",

fillcolor="#EA4335", fontcolor="#FFFFFF"]; G_partial [label="Partial Molar Gibbs Free Energy

(G_i^mix)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; activity [label="Activity (a_i)",

fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges G -> G_partial [label="Gibbs-Duhem Equation / Tangent Intercept", dir=both]; H -> G

[label="G = H - TS"]; S -> G [label="G = H - TS"]; G_partial -> activity [label="G_i^mix = RT

ln(a_i)", dir=both]; G_partial -> G [style=invis]; // for layout } DOT Caption: Relationship

between integral and partial molar thermodynamic properties.

// Nodes exp_data [label="Experimental Data\n(Phase Diagram, Thermodynamics)",

shape=database, fillcolor="#F1F3F4", fontcolor="#202124"]; gibbs_models [label="Select

Gibbs Free Energy Models\nfor each phase (e.g., Redlich-Kister)", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; param_opt [label="Optimize Model Parameters\nby fitting to

Experimental Data", fillcolor="#FBBC05", fontcolor="#202124"]; thermo_db [label="Create Self-

Consistent\nThermodynamic Database", shape=database, fillcolor="#34A853",

fontcolor="#FFFFFF"]; calc_pd [label="Calculate Phase Diagrams and\nThermodynamic

Properties", fillcolor="#4285F4", fontcolor="#FFFFFF"]; validation [label="Validate

against\nExperimental Data", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

final_db [label="Final Thermodynamic\nDatabase", shape=database, fillcolor="#34A853",

fontcolor="#FFFFFF"];

// Edges exp_data -> param_opt; gibbs_models -> param_opt; param_opt -> thermo_db;

thermo_db -> calc_pd; calc_pd -> validation; validation -> param_opt [label="Refine"];

validation -> final_db [label="Consistent"]; } DOT Caption: Simplified workflow for the

CALPHAD assessment of a binary alloy system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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